molecular formula C22H18ClFN4O3 B11621224 6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11621224
M. Wt: 440.9 g/mol
InChI Key: YDDPUWNUTXXOPD-UHFFFAOYSA-N
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Description

    6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS667404-85-5) is a complex organic molecule with the following chemical formula

    C24H22ClFN4O3\text{C}_{24}\text{H}_{22}\text{ClFN}_4\text{O}_3C24​H22​ClFN4​O3​

    .

    Structure: The compound consists of a pyrazole ring fused with a dihydropyrano ring, and it contains an amino group, a cyano group, and various substituents.

    Biological Relevance: While its exact biological role remains an active area of research, this compound exhibits intriguing properties due to its unique structure.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via multicomponent reactions, combining appropriate starting materials under specific conditions.

      Reaction Conditions: The key steps may include cyclization, substitution, and condensation reactions.

      Industrial Production: Although not widely produced industrially, research laboratories often synthesize it for further investigation.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including

      Common Reagents and Conditions: NBS (N-bromosuccinimide), boron reagents, and other suitable catalysts are employed.

      Major Products: The specific products depend on reaction conditions, but intermediates and derivatives play a crucial role.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, novel reactions, and applications in synthetic chemistry.

      Biology: Investigations focus on potential biological activities, such as enzyme inhibition or receptor binding.

      Medicine: Its pharmacological properties are of interest for drug discovery.

      Industry: Although not yet widely used, its unique structure may inspire new materials or catalysts.

  • Mechanism of Action

      Targets: The compound likely interacts with specific receptors or enzymes.

      Pathways: Further studies are needed to elucidate the precise pathways affected.

  • Comparison with Similar Compounds

      Uniqueness: Its fused pyrazole-dihydropyrano core sets it apart.

      Similar Compounds: While no direct analogs exist, related heterocyclic compounds share some features.

    Remember that ongoing research may reveal additional insights into this intriguing compound.

    Properties

    Molecular Formula

    C22H18ClFN4O3

    Molecular Weight

    440.9 g/mol

    IUPAC Name

    6-amino-4-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

    InChI

    InChI=1S/C22H18ClFN4O3/c1-11-19-20(13(9-25)21(26)31-22(19)28-27-11)12-6-7-17(18(8-12)29-2)30-10-14-15(23)4-3-5-16(14)24/h3-8,20H,10,26H2,1-2H3,(H,27,28)

    InChI Key

    YDDPUWNUTXXOPD-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OCC4=C(C=CC=C4Cl)F)OC

    Origin of Product

    United States

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